Thieno[2,3-b]pyridine
Overview
Description
Thieno[2,3-b]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in drug discovery and its versatile chemical properties. The compound serves as a building block for various synthetic derivatives, which can exhibit a range of biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives has been achieved through various methods. A regioselective bromination of thieno[2,3-b]pyridine has been described, which selectively targets the 4-position, yielding 4-bromothieno[2,3-b]pyridine. This intermediate is particularly useful for subsequent cross-coupling reactions, demonstrating its utility in drug discovery research . Another approach involves the synthesis of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives using Suzuki-Miyaura cross-coupling reactions and regioselective aza-[3+3] cycloaddition, indicating the chemical tunability of the photophysical properties of these compounds . Additionally, new routes for the synthesis of fused thieno[2,3-b]pyridines have been explored using fused 2(1H)-pyridinethiones as starting materials .
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by the presence of a thiophene ring fused to a pyridine ring. The structural elucidation of these compounds is typically performed using techniques such as IR, (1)H, (13)C NMR, and mass spectrometry . The molecular engineering of these compounds allows for the modification of their electronic properties, as seen in the design of derivatives with specific photophysical characteristics .
Chemical Reactions Analysis
Thieno[2,3-b]pyridine and its derivatives undergo a variety of chemical reactions. For instance, the N-oxide of thieno[2,3-b]pyridine can be nitrated to produce nitrothieno[2,3-b]pyridine oxides, which can be further reduced or reacted with acetyl chloride to yield chlorothieno[2,3-b]pyridine oxides. These compounds have been explored for their potential as antimalarial drugs . Direct halogenation of thieno[2,3-b]pyridine has also been reported, leading to the formation of halo derivatives that can undergo further transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by the substituents on the heterocyclic scaffold. The photophysical properties, such as fluorescence, can be tuned by selecting appropriate functional groups . The electronic properties, including HOMO and LUMO energy levels, are also modifiable, which is significant for the development of new microbicidal medicines . The reactivity of thieno[2,3-b]pyridine can be manipulated through electrophilic substitution and lithiation, leading to a variety of functionalized derivatives .
Scientific Research Applications
Synthesis and Drug Discovery
- Regioselective Bromination: A study by Lucas et al. (2015) explored the regioselective bromination of thieno[2,3-b]pyridine, highlighting its potential as a building block in drug discovery research (Lucas et al., 2015).
Antiproliferative Agents and Solubility Enhancement
- Antiproliferative Properties: Research by Zafar et al. (2018) established thieno[2,3-b]pyridines as potent antiproliferatives, with efforts made to improve their low water solubility for clinical applications (Zafar et al., 2018).
- Improving Aqueous Solubility: Haverkate et al. (2021) synthesized various thieno[2,3-b]pyridine analogues to enhance aqueous solubility while retaining antiproliferative activities (Haverkate et al., 2021).
Biological Evaluation and Medicinal Chemistry
- Antiparasitic Potential: Bernardino et al. (2006) assessed new thieno[2,3-b]pyridine derivatives for antiparasitic activity, contributing to the development of microbicidal medicines (Bernardino et al., 2006).
Synthetic Methods and Applications
- Synthetic Approaches: Jian (2008) reviewed the synthesis and applications of thieno[2,3-b]pyridine derivatives, crucial in various fields including agriculture and medicine (Jian, 2008).
Educational Applications
- Undergraduate Laboratory Experiments: Liu et al. (2016) described a multistep synthesis of thieno[2,3-b]pyridine derivatives suitable for upper-level undergraduate organic labs, highlighting the educational value of these compounds (Liu et al., 2016).
Improving Anti-Proliferative Activity
- Disruption of Crystal Packing: A study by Haverkate et al. (2022) focused on synthesizing thieno[2,3-b]pyridines with bulky groups to decrease crystal packing and increase activity against cancer cells (Haverkate et al., 2022).
Phospholipase C Inhibition and Antitumor Action
- Inhibition of Phospholipase C: Reynisson et al. (2016) investigated thieno[2,3-b]pyridine derivatives as inhibitors of phospholipase C, demonstrating their potential in cancer treatment (Reynisson et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
- Applications in OLEDs: Lee and Lee (2013) developed benzo[4,5]thieno[2,3-b]pyridine derivatives for use in green and blue phosphorescent OLEDs, achieving high quantum efficiency (Lee & Lee, 2013).
Safety And Hazards
Thieno[2,3-b]pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system10.
Future Directions
Thieno[2,3-b]pyridine derivatives have shown potential in various areas of medicinal chemistry, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities1. Future research could focus on further optimizing these compounds for these applications11.
properties
IUPAC Name |
thieno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-6-3-5-9-7(6)8-4-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZMHUCIDGHERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302650 | |
Record name | Thieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]pyridine | |
CAS RN |
272-23-1 | |
Record name | Thieno[2,3-b]pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Thieno[2,3-b]pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XG2YBX9JJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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